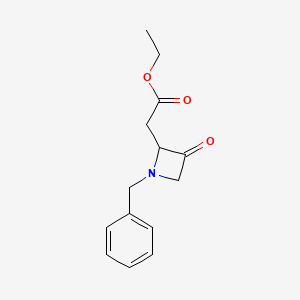

Ethyl 2-(1-benzyl-3-oxo-azetidin-2-yl)acetate

Description

Structure

3D Structure

Properties

Molecular Formula |

C14H17NO3 |

|---|---|

Molecular Weight |

247.29 g/mol |

IUPAC Name |

ethyl 2-(1-benzyl-3-oxoazetidin-2-yl)acetate |

InChI |

InChI=1S/C14H17NO3/c1-2-18-14(17)8-12-13(16)10-15(12)9-11-6-4-3-5-7-11/h3-7,12H,2,8-10H2,1H3 |

InChI Key |

LTFXSZSLDISSRV-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CC1C(=O)CN1CC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-(1-benzyl-3-oxo-azetidin-2-yl)acetate typically involves the following steps:

Formation of Azetidinone Core: The azetidinone core can be synthesized through the cyclization of appropriate β-lactam precursors. This often involves the use of reagents such as triethylamine and acetic anhydride.

Benzylation: The azetidinone core is then benzylated using benzyl bromide in the presence of a base like potassium carbonate.

Esterification: The final step involves the esterification of the azetidinone derivative with ethyl bromoacetate under basic conditions to yield this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-(1-benzyl-3-oxo-azetidin-2-yl)acetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the benzyl position.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

Substitution: Conditions involving nucleophiles like sodium methoxide or sodium ethoxide.

Major Products:

Oxidation: Formation of carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of substituted azetidines.

Scientific Research Applications

Medicinal Chemistry

Ethyl 2-(1-benzyl-3-oxo-azetidin-2-yl)acetate is primarily recognized for its role as a precursor in the synthesis of biologically active compounds, particularly in the development of antibiotics and other therapeutic agents.

Antibacterial Properties

Research indicates that azetidine derivatives, including those related to this compound, exhibit significant antibacterial activity. These compounds are being explored as inhibitors of various bacterial enzymes, which could lead to new treatments for antibiotic-resistant infections .

Antitumor Activity

In vitro studies have demonstrated that azetidine derivatives can inhibit the growth of cancer cells. Specifically, compounds similar to this compound have been evaluated for their efficacy against aggressive cancer cell lines, showing promising results in reducing cell viability .

Synthetic Chemistry

The compound serves as a versatile building block in organic synthesis, particularly in the creation of more complex molecular structures.

Synthesis of β-Lactams

This compound can be employed in the synthesis of monocyclic β-lactams, which are essential in developing various pharmaceuticals. The ability to modify the azetidine ring allows for the creation of diverse derivatives with tailored biological activities .

Development of Drug Libraries

The structural features of this compound make it an ideal candidate for generating libraries of bioactive compounds. These libraries can be screened for various pharmacological activities, facilitating drug discovery processes .

Industrial Applications

While primarily studied in medicinal chemistry, there are potential industrial applications for this compound.

Cosmetic Formulations

The compound's properties may lend themselves to use in cosmetic formulations, particularly as a stabilizing agent or active ingredient due to its biological activity and safety profile .

Agricultural Chemicals

Given its biological activity, there is potential for derivatives of this compound to be explored as agrochemicals, particularly in developing new pesticides or herbicides that target specific plant pathogens or pests.

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of ethyl 2-(1-benzyl-3-oxo-azetidin-2-yl)acetate involves its interaction with specific molecular targets. The azetidine ring can interact with enzymes and receptors, potentially inhibiting their activity. The benzyl group may enhance the compound’s binding affinity to its targets, leading to increased biological activity .

Comparison with Similar Compounds

Imidazole-Based Derivatives

Compounds such as Ethyl 2-(2,5-diphenyl-1H-imidazol-4-yl)acetate (, Figure 1A) replace the azetidinone ring with a five-membered imidazole core. Imidazole derivatives are often explored for antibacterial activity due to their ability to interact with biological targets like enzymes or DNA .

Benzothiazole Derivatives

Ethyl-2-benzothiazolyl acetate () incorporates a benzothiazole ring, a sulfur- and nitrogen-containing heterocycle. Benzothiazoles exhibit strong fluorescence and are used in sensors or enzyme inhibitors. The synthesis of such compounds often involves condensation reactions (e.g., 2-aminothiophenol with ethyl 3-chloro-3-oxopropanoate), differing from azetidinone syntheses that may require β-lactam-specific cyclization .

Pyrazoline and Pyrazolone Derivatives

Ethyl 2-[2-(4-nitrobenzoyl)-1H-indol-3-yl]acetate () and pyrazoline Mannich bases () feature nitrogen-rich heterocycles. These compounds are synthesized via base-mediated indole formation or one-pot regioselective methods (). Their biological activities (e.g., COX-2 inhibition, antitubercular effects) highlight the role of electron-withdrawing groups (e.g., nitro) in modulating potency, a strategy applicable to azetidinone derivatives .

Functional Group Variations

Thioester Derivatives

Ethyl 2-((4-chlorobenzoyl)thio)acetate () replaces the azetidinone’s oxygen with sulfur, forming a thioester. Thioesters are more reactive toward nucleophiles due to weaker C–S bonds, making them useful in prodrug design or enzyme inhibition. The target compound’s ester group, in contrast, offers hydrolytic stability under physiological conditions .

β-Keto Esters

Ethyl 2-phenylacetoacetate () contains a β-keto ester group, enabling keto-enol tautomerism and participation in Claisen condensations. This reactivity differs from azetidinone’s lactam stability, which is more suited for ring-opening reactions in drug design (e.g., β-lactam antibiotics) .

Data Tables

Biological Activity

Ethyl 2-(1-benzyl-3-oxo-azetidin-2-yl)acetate, a compound with the chemical formula C14H17NO3 and CAS number 901772-49-4, has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article explores its synthesis, biological properties, and relevant case studies, emphasizing its cytotoxic effects and potential therapeutic applications.

Chemical Structure and Synthesis

This compound is characterized by its azetidine ring structure, which is a significant feature in many bioactive compounds. The synthesis typically involves cycloaddition reactions and other organic transformations that yield this compound with high purity (95%) .

Anticancer Properties

Recent studies have highlighted the anticancer activity of azetidine derivatives, including this compound. For instance, related β-lactams have shown significant cytotoxicity against various cancer cell lines:

| Compound | Cell Line | IC50 (nM) |

|---|---|---|

| β-lactam derivative | HT-29 (colon cancer) | 9 |

| β-lactam derivative | MCF-7 (breast cancer) | 17 |

| This compound | HeLa (cervical cancer) | TBD |

These findings suggest that compounds with similar structural motifs may exhibit potent anticancer effects. In particular, the azetidine ring's ability to interact with biological targets could be a key factor in their cytotoxicity .

The proposed mechanism of action for this compound includes the induction of apoptosis in cancer cells. This is supported by studies showing that azetidine derivatives can disrupt critical cellular processes, leading to cell death . The specific pathways involved are still under investigation but may include modulation of signaling cascades associated with cell proliferation and survival.

Case Studies

Case Study 1: Cytotoxicity Evaluation

In a controlled study, this compound was evaluated for its cytotoxic effects against various cancer cell lines. The results indicated that this compound exhibits significant cytotoxicity, particularly against HeLa cells, although exact IC50 values need further elucidation .

Case Study 2: Structure–Activity Relationship (SAR)

A comprehensive SAR analysis indicated that modifications on the benzyl group and the carbonyl moiety significantly influence the biological activity of azetidine derivatives. Variants of this compound were synthesized to assess their potency against cancer cells, revealing that certain substitutions enhance the compound's efficacy .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for Ethyl 2-(1-benzyl-3-oxo-azetidin-2-yl)acetate, and how can reaction byproducts be minimized?

- Methodological Answer : The compound can be synthesized via reflux reactions with precursors like benzyl-protected azetidinone derivatives and ethyl bromoacetate. Key steps include monitoring reaction progress via TLC (e.g., using chloroethane as a solvent) and recrystallization from methanol to isolate the product. Byproduct formation is reduced by controlling stoichiometry, reaction time (~2 hours), and temperature . For analogous esters, reaction mechanisms involving nucleophilic substitution (e.g., ethyl oxalyl monochloride with heterocyclic intermediates) have been validated, with purification via column chromatography .

Q. How can spectroscopic techniques (NMR, IR) distinguish structural isomers or tautomers of this compound?

- Methodological Answer : ¹H-¹³C HMBC NMR is critical for resolving tautomeric equilibria, particularly in oxo-azetidine systems. For example, carbonyl signals in the ¹³C NMR spectrum (~170-180 ppm) and coupling patterns in ¹H NMR can differentiate enol-keto tautomers. IR spectroscopy (C=O stretches ~1650-1750 cm⁻¹) further confirms functional group integrity. Comparative studies with structurally related esters (e.g., ethyl 2-phenylacetoacetate) highlight the importance of solvent effects on tautomer populations .

Advanced Research Questions

Q. What crystallographic strategies resolve ambiguities in the molecular geometry of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) using SHELX programs (e.g., SHELXL for refinement) is standard. Key steps include:

- Data Collection : High-resolution data (θ < 25°) to ensure completeness (>99%).

- Refinement : Anisotropic displacement parameters for non-H atoms; hydrogen atoms placed geometrically.

- Validation : Check for residual electron density (<0.5 eÅ⁻³) and R-factor convergence (<5%). For disordered benzyl groups, PART instructions in SHELXL partition occupancy .

- Case Study : Analogous azetidinone esters showed torsional angle deviations (<5°) in the oxo-azetidine ring, resolved via iterative refinement cycles .

Q. How can researchers reconcile contradictions between computational (DFT) and experimental (XRD) bond-length data for the oxo-azetidine core?

- Methodological Answer : Discrepancies often arise from crystal packing effects or basis set limitations in DFT. To address this:

- Benchmarking : Compare multiple functionals (B3LYP vs. M06-2X) with dispersion corrections.

- Periodic Calculations : Use plane-wave DFT (e.g., VASP) to model crystal environments.

- Statistical Analysis : Apply Bland-Altman plots to quantify systematic errors. For example, C=O bond lengths in similar esters showed mean deviations of ±0.02 Å between theory and experiment .

Q. What are the best practices for handling twinned crystals or low-resolution data in structural studies of this compound?

- Methodological Answer : For twinned

- Twin Law Identification : Use CELL_NOW or ROTAX to detect twin axes.

- Refinement : Apply TWIN/BASF instructions in SHELXL, refining twin fractions iteratively.

- Validation : Monitor merging R-values post-detwinning (<10%). For low-resolution data (<1.0 Å), restraints on bond lengths/angles (DFIX, SADI) improve model stability. WinGX provides graphical tools for diagnosing twinning and merging outliers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.